molecular formula C24H22N6O6 B6504133 N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396712-74-5

N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6504133
CAS No.: 1396712-74-5
M. Wt: 490.5 g/mol
InChI Key: YKURIZCJGCCDSN-UHFFFAOYSA-N
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Description

The compound N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a complex heterocyclic architecture, including:

  • A 2,3-dihydro-1,4-benzodioxine core, known for its metabolic stability and role in enhancing bioavailability .
  • A furan-2-ylmethyl carbamoyl group, which may improve solubility and target binding .
  • A 3-methyl substitution on the benzodioxine ring, likely influencing steric and electronic properties.

Potential applications include antidiabetic or anticancer activities, inferred from structurally related compounds.

Properties

IUPAC Name

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O6/c1-15-22(36-20-7-3-2-6-19(20)35-15)23(32)26-16-8-10-17(11-9-16)30-24(33)29(27-28-30)14-21(31)25-13-18-5-4-12-34-18/h2-12,15,22H,13-14H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURIZCJGCCDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Class/Name Key Functional Groups Biological Activity Reference
Target Compound Benzodioxine, tetrazole, furan carbamoyl Hypothesized enzyme inhibition
Benzodioxin-based thiadiazole analogs Benzodioxine, 1,3,4-thiadiazole α-Amylase/α-glucosidase inhibition (IC₅₀: 1.2–18.4 µM)
HDAC inhibitor (benzodioxine linker) Benzodioxine, hydroxamic acid HDAC inhibition (anticancer)
Benzothiophene-oxazole derivative Benzothiophene, oxazole, furan carbamoyl Structural analog (no activity reported)
Thienopyridazinone derivatives Thienopyridazinone, carboxamide Anticancer, antimicrobial

Electronic and Steric Considerations

  • Isoelectronicity vs. Isovalency : highlights that compounds with similar valence electrons (isoelectronic ) but differing geometries (e.g., tetrazole vs. thiadiazole) may exhibit divergent bioactivities. The tetrazole’s planar structure could enhance π-π stacking in enzyme binding compared to thiadiazole’s bent geometry .

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